Product packaging for 5-bromo-8-methoxyquinolin-2(1H)-one(Cat. No.:)

5-bromo-8-methoxyquinolin-2(1H)-one

Cat. No.: B13661121
M. Wt: 254.08 g/mol
InChI Key: RCKKTKLCZXGJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-8-methoxyquinolin-2(1H)-one (CAS 73098-60-9) is an aromatic organic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . This brominated and methoxylated quinolin-2(1H)-one derivative is a valuable building block in medicinal chemistry and organic synthesis. Quinolin-2(1H)-one scaffolds are of significant interest in pharmaceutical research for their diverse biological activities. A key research application of such 5-methoxyquinoline derivatives is in the discovery and development of novel Enhancer of Zeste Homologue 2 (EZH2) inhibitors . EZH2 is a histone methyltransferase that is overexpressed in various cancers and is a promising therapeutic target . As a synthetic intermediate, this compound is used to explore structure-activity relationships (SAR) and optimize the potency of small molecule inhibitors against such targets . The bromine atom at the 5-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to create compound libraries for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B13661121 5-bromo-8-methoxyquinolin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-8-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO2/c1-14-8-4-3-7(11)6-2-5-9(13)12-10(6)8/h2-5H,1H3,(H,12,13)

InChI Key

RCKKTKLCZXGJHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=CC(=O)N2

Origin of Product

United States

Structure Activity Relationship Sar Studies of 5 Bromo 8 Methoxyquinolin 2 1h One Analogs

Influence of Halogenation (Bromine) on Biological Activity Profiles

The introduction of a bromine atom at the C-5 position of the quinolinone ring has a pronounced effect on the biological activity of these compounds. Halogenation, in general, can alter a molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its ability to cross cell membranes and interact with target proteins.

In the context of antibacterial agents, bromination of quinolin-4(1H)-ones has been explored as a strategy to develop new compounds. nuph.edu.ua The position of bromination can be influenced by other substituents on the quinolone ring. nuph.edu.ua For instance, studies on 8-hydroxyquinolines have shown that the introduction of a halogen at position 5 can impact their antiplaque activity against Streptococcus mutans. nih.gov Specifically, while larger substituents at the 5-position tend to decrease activity, the negative steric effect can be counteracted by the positive contributions of lipophilic and electron-withdrawing groups like chlorine, which is in the same halogen group as bromine. nih.gov

In the realm of anticancer research, brominated quinoline (B57606) derivatives have demonstrated significant potential. For example, 6-Bromo-5-nitroquinoline has been shown to induce apoptosis in cancer cells. nih.gov The presence and position of bromine atoms on the quinoline scaffold are critical for their cytotoxic effects. researchgate.net Studies on 8-substituted quinolines revealed that bromination can lead to derivatives with novel anticancer activity. researchgate.net The reactivity of the quinoline nucleus to bromination is dependent on the substituents already present on the ring. researchgate.netchdu.edu.ua

The enhanced activity of halogenated quinolones can also be attributed to improved cellular uptake and target engagement. For instance, a halogen at position 8 may improve activity against anaerobic bacteria. oup.com

Role of Methoxy (B1213986) Substitution at the 8-Position in Molecular Interactions

In the context of antibacterial quinolones, a methoxy group at C-8 has been shown to enhance in vitro activity against gram-positive cocci. oup.com Notably, the C-8 methoxy quinolone moxifloxacin (B1663623) demonstrates high bactericidal activity and a lower propensity for the development of resistance in Staphylococcus aureus compared to its C-8 chlorine analog. nih.gov This suggests that the 8-methoxy group significantly contributes to lowering the potential for quinolone resistance development. oup.comnih.gov

In anticancer applications, the position of methoxy groups is a critical determinant of activity. mdpi.com While some studies suggest that a methyl group may be better tolerated than a methoxy group at certain positions, the electronic effect of methoxy substitutions on the phenyl groups of quinoline moieties is crucial for their antiproliferative activity. mdpi.com Research on pyrimido[4,5-c]quinolin-1(2H)-ones has shown that methoxy substitutions play a crucial role in their anticancer activity. researchgate.net

Positional Effects of Substituents on Quinolinone Biological Actions

The biological activity of quinolinone derivatives is highly dependent on the specific placement of various substituents around the core heterocyclic structure. The position of these functional groups dictates the molecule's three-dimensional shape, electronic distribution, and potential for interaction with biological macromolecules.

For antibacterial quinolones, several positions are critical for activity. The planarity between the 4-keto and 3-carboxylic acid groups is considered a crucial criterion for biological activity. nih.gov Substituents at positions C-5 and C-7 have been shown to significantly enhance antibiotic activity against certain bacteria like S. pneumoniae. nih.gov Furthermore, a fluorine atom at position 6 generally increases potency. nih.gov The substituent at position 8 influences the molecule's steric configuration and can enhance activity against gram-positive bacteria. oup.com

In the context of anticancer activity, the position of substituents is also paramount. For instance, in a series of quinoline derivatives, compounds with a methoxy group at the 8-position showed different potencies compared to those with the same group at the 6-position, indicating that 6-substituted structures might be better tolerated in some cases. mdpi.com However, the most potent antiproliferative activities in another study were observed in compounds bearing methoxy groups at the R2 position, highlighting the importance of the substituent's electronic effect and its specific location on the scaffold. mdpi.com

The following table summarizes the influence of substituent position on the biological activity of quinolone derivatives based on various studies:

Impact of Nitrogen Substitution (N-1) on Structure-Activity Relationships

The nitrogen atom at the N-1 position of the quinolin-2(1H)-one ring is a key site for structural modification, and substitutions at this position can significantly modulate the biological properties of the resulting analogs. The ability to introduce various substituents at N-1 provides a valuable opportunity to fine-tune the pharmacological profile of these compounds.

In the development of novel multi-target agents based on the 4-hydroxy-2-quinolinone scaffold, the nature of the substituent at the N-1 position was found to be critical for activity. For example, in a series of carboxamides, an N-methyl substituent on the quinolinone moiety was present in the most active lipoxygenase inhibitor, while replacing it with an N-phenyl group led to an inactive derivative. mdpi.com This highlights the sensitivity of the biological activity to the nature of the N-1 substituent.

The free position at nitrogen N-1 allows for numerous modifications that can be tailored to enhance specific biological properties. researchgate.net This versatility makes the N-1 position a focal point for medicinal chemists seeking to optimize the therapeutic potential of quinolinone-based compounds.

Correlation of Structural Motifs with Specific Biological Targets and Mechanisms

The diverse biological activities of quinolinone derivatives are a direct result of how their specific structural motifs interact with various biological targets. The quinoline ring system is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov

Anticancer Activity:

Many quinoline-based molecules exert their antiproliferative effects by targeting key proteins involved in cancer progression. These include receptor tyrosine kinases like c-Met, VEGF receptors, and EGF receptors, which are pivotal for activating carcinogenic pathways. nih.gov The quinoline scaffold serves as a versatile nucleus for designing inhibitors of these targets. nih.gov For instance, alterations in the HGF/c-Met signaling pathway are implicated in various cancers, making c-Met an attractive target for quinoline-based inhibitors. nih.gov

Furthermore, some quinoline derivatives have been shown to interfere with DNA structure or enzymes involved in DNA replication and repair, such as topoisomerases. researchgate.net The antiproliferative and enzymatic inhibition data for these compounds have been analyzed to understand the structural requirements for each mechanism of action. researchgate.net

Immunosuppressive Activity:

The quinolinone skeleton has also been utilized to develop immunomodulators. A series of novel quinolinone derivatives were synthesized and found to suppress the release of interleukin-2 (B1167480) (IL-2) from activated T cells. nih.gov The most active compound in this series was found to inhibit NF-κB and nuclear factor of activated T cells (NFAT) promoter activities, demonstrating a clear link between the quinolinone structure and a specific immunomodulatory mechanism. nih.gov

Antibacterial Activity:

The antibacterial action of quinolones is primarily due to their inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. oup.com These enzymes are essential for bacterial DNA replication, recombination, and repair. The core 1,4-dihydro-4-oxo-3-pyridine carboxylic acid moiety is crucial for this activity. nih.gov Specific substitutions at various positions on the quinolone ring, as detailed in previous sections, enhance the affinity for these enzymes and can broaden the spectrum of activity. For example, the C-8 methoxy group in moxifloxacin is thought to increase the number of intracellular targets on type II topoisomerases. oup.com

The following table provides a correlation between structural motifs of quinolinone analogs and their biological targets:

Molecular Mechanisms of Action and Biological Target Elucidation

Enzyme Inhibition by 5-Bromo-8-methoxyquinolin-2(1H)-one Derivatives

Inhibition of DNA Gyrase and Topoisomerase I

DNA gyrase and topoisomerase I are essential enzymes that regulate the topological state of DNA, making them critical targets for antimicrobial and anticancer agents. While direct studies on this compound are limited, research into structurally related quinolinone and quinoline (B57606) derivatives provides strong evidence for their inhibitory potential against these enzymes.

The quinolone scaffold is a well-established pharmacophore known to target bacterial DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are vital for bacterial DNA replication, repair, and recombination. researchgate.net Quinolone-based drugs typically function by stabilizing the enzyme-DNA cleavage complex, which leads to double-strand breaks and ultimately cell death. nih.gov

A study focused on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives identified potent inhibitors of Escherichia coli DNA gyrase. researchgate.net One derivative, 13e , demonstrated a half-maximal inhibitory concentration (IC50) value of 0.0017 μM, highlighting the potential of the 2-oxo-1,2-dihydroquinoline core for potent gyrase inhibition. researchgate.net The study utilized isothermal titration calorimetry (ITC) to guide the structural optimization of hit fragments, demonstrating a thermodynamically favorable binding of these derivatives to the GyrB subunit, which houses the ATPase activity of the enzyme. researchgate.net

Furthermore, novel bacterial topoisomerase inhibitors (NBTIs) that feature a quinolone core have been developed. These compounds also form a ternary complex with gyrase and DNA, leading to potent inhibition. nih.gov For instance, a p-bromophenyl derivative showed an IC50 of 0.007 μM against S. aureus DNA gyrase. nih.gov

These findings collectively suggest that quinolinone derivatives, including potentially this compound, are likely to exhibit inhibitory activity against bacterial topoisomerases. The specific substitutions on the quinolinone ring would be expected to modulate the potency and selectivity of this inhibition.

Table 1: Inhibition of E. coli DNA Gyrase by an 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivative

CompoundTarget EnzymeIC50 (μM)
13e E. coli DNA Gyrase0.0017

Data sourced from a study on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives. researchgate.net

Modulation of Lanosterol (B1674476) 14α-Demethylase Enzyme Activity

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol (B1671047) in fungi. nih.govnih.gov It is a primary target for azole antifungal drugs. nih.gov The enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in producing essential sterols for membrane structure and function. nih.gov

Currently, there is a lack of published research specifically investigating the inhibitory activity of this compound or its close derivatives against lanosterol 14α-demethylase. While in silico studies have explored various phytochemicals as potential inhibitors of this enzyme, the quinolinone scaffold has not been a primary focus in this context. researchgate.net Therefore, the potential for this compound to act as a modulator of CYP51 remains an open area for future investigation.

Effects on Influenza A Endonuclease Activity by Related Quinolinones

The endonuclease activity of the influenza A virus polymerase acidic (PA) protein is essential for viral replication, as it cleaves host pre-mRNAs to generate capped primers for the synthesis of viral mRNA, a process known as "cap-snatching". nih.govescholarship.org This makes the PA endonuclease a prime target for the development of new anti-influenza drugs. nih.govuochb.cz

Research has shown that compounds with a 3-hydroxyquinolin-2(1H)-one scaffold are effective inhibitors of the H1N1 influenza A endonuclease. nih.gov In a study exploring various substituted 3-hydroxyquinolin-2(1H)-ones, it was discovered that the position of substituents significantly impacts inhibitory potency. Specifically, 6- and 7-substituted derivatives were found to be more potent inhibitors. An X-ray crystal structure of 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one complexed with the influenza endonuclease revealed that the molecule chelates the two metal ions present in the enzyme's active site. nih.gov However, all the monobrominated 3-hydroxyquinolin(1H)-2-one derivatives tested showed IC50 values greater than 10 μM. nih.gov

Another study identified a 4-hydroxyquinolinone derivative, NUD-1 , which inhibits the oligomerization of the influenza A virus nucleoprotein (NP), another critical component of the viral replication machinery. nih.gov While this is a different mechanism than endonuclease inhibition, it underscores the potential of the quinolinone scaffold in developing anti-influenza agents. These findings suggest that the core quinolinone structure, as present in this compound, could serve as a template for designing inhibitors of influenza virus replication, either by targeting the PA endonuclease or other viral proteins.

Enhancer of Zeste Homologue 2 (EZH2) Inhibition by Methoxyquinoline Analogs

Enhancer of zeste homologue 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase that plays a critical role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27). mdpi.comnih.gov Overexpression or mutation of EZH2 is implicated in the progression of various cancers, making it an attractive therapeutic target. mdpi.comyoutube.comyoutube.com

A significant breakthrough in this area was the discovery of 5-methoxyquinoline (B23529) derivatives as a new class of EZH2 inhibitors. mdpi.comnih.gov Structure-activity relationship (SAR) studies led to the identification of 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) , which displayed an IC50 value of 1.2 μM against EZH2. nih.gov This compound was shown to decrease the global levels of H3K27 trimethylation (H3K27me3) in cancer cells, confirming its inhibitory effect on the methyltransferase activity of EZH2. mdpi.com The 5-methoxyquinoline scaffold of this inhibitor is structurally related to this compound, suggesting that the latter could also potentially interact with and inhibit EZH2. The presence of the methoxy (B1213986) group at a key position on the quinoline ring appears to be a feature for this class of inhibitors. nih.gov

Table 2: EZH2 Inhibition by a 5-Methoxyquinoline Derivative

CompoundTarget EnzymeIC50 (μM)
5k EZH21.2

Data sourced from a study on 5-methoxyquinoline derivatives. nih.gov

PI3Kα/mTOR Inhibition by Related Quinoline Derivatives

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. nih.govfrontiersin.org Its aberrant activation is a common feature in many human cancers, making the components of this pathway, particularly PI3Kα and mTOR, highly sought-after drug targets. nih.govfrontiersin.org

The quinoline scaffold has been successfully utilized as a template for designing potent dual PI3K/mTOR inhibitors. frontiersin.orgnih.gov A novel series of 4-acrylamido-quinoline derivatives demonstrated remarkable potency against PI3Kα, with IC50 values in the sub-nanomolar to low nanomolar range. frontiersin.orgnih.gov For example, a representative compound from this series, 8i , also effectively inhibited other class I PI3Ks and mTOR. frontiersin.org In cellular assays, this compound downregulated key biomarkers of the PI3K/Akt/mTOR pathway, such as phosphorylated Akt and S6 ribosomal protein, at low nanomolar concentrations. frontiersin.orgnih.gov The dual inhibition of both PI3K and mTOR is considered a promising strategy to overcome the feedback loops that can lead to drug resistance when only one of the kinases is targeted. nih.govfrontiersin.org Given that this compound contains a quinoline core, it is plausible that it or its derivatives could be explored for similar inhibitory activities against the PI3K/mTOR pathway. nih.gov

Table 3: PI3Kα Inhibition by 4-Acrylamido-Quinoline Derivatives

CompoundTarget EnzymeIC50 (nM)
Representative Derivatives PI3Kα0.50 - 2.03

Data sourced from a study on 4-acrylamido-quinoline derivatives. frontiersin.orgnih.gov

ATP Synthase Inhibition by Quinoline Analogs

ATP synthase is a fundamental enzyme responsible for producing the majority of cellular ATP. In bacteria, it represents an attractive target for the development of new antibiotics, a concept validated by the clinical success of the ATP synthase inhibitor bedaquiline (B32110) for treating tuberculosis. acs.orgnih.gov

Recent research has identified quinoline-based compounds as potent inhibitors of bacterial ATP synthase. acs.orgnih.govacs.org These inhibitors are thought to bind to the c-ring of the F0 rotor component of the enzyme, disrupting the proton motive force and halting ATP synthesis. acs.org A series of quinoline derivatives were synthesized and evaluated for their ability to inhibit ATP synthase from Pseudomonas aeruginosa. acs.orgacs.org Through structure-activity relationship studies, it was determined that quinolines with specific substitutions at the C1 and C2 positions exhibited the greatest inhibitory effects. acs.org One study reported a new set of 14 quinoline derivatives with potent inhibition of Acinetobacter baumannii ATP synthase, with the most effective compound having an IC50 of 230 ng/mL. nih.govnih.gov These findings establish the quinoline scaffold as a promising starting point for the development of novel ATP synthase inhibitors with antibacterial activity. researchgate.net

Identification of Molecular Binding Sites and Allosteric Modulation

The design of the aforementioned series of quinoline derivatives, including compound 4c , was based on targeting the colchicine (B1669291) binding site on β-tubulin. nih.gov Colchicine is a well-known microtubule-destabilizing agent that binds to this specific site, preventing the polymerization of tubulin dimers. Molecular docking studies of compound 4c have suggested a favorable interaction with key amino acid residues within the colchicine binding site, further supporting this as its likely molecular target. nih.govresearchgate.net

However, specific studies to definitively identify the molecular binding site of this compound through techniques such as X-ray crystallography or photoaffinity labeling have not been reported in the public domain. Consequently, information regarding any potential allosteric modulation by this compound is also not available.

Computational and Theoretical Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, offering a more realistic representation of its conformational flexibility and the stability of its interactions within a biological environment.

MD simulations are frequently used to validate the results of molecular docking. By simulating the movement of the ligand-protein complex in a solvated environment over a period of nanoseconds, researchers can assess the stability of the predicted binding pose. mdpi.com Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD value over time suggests a stable binding complex. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues. Residues that interact with the ligand are expected to show reduced fluctuation. nih.gov

Solvent Accessible Surface Area (SASA): Measures the surface area of the complex accessible to the solvent. A stable SASA suggests the complex maintains its globular structure. nih.gov

Studies on quinoline (B57606) derivatives complexed with targets like ATM kinase and acetylcholinesterase have used MD simulations to confirm that the ligands remain stably bound in the active site throughout the simulation, validating the docking predictions. mdpi.comnih.gov

MD simulations on quinolinyl-iminothiazoline analogs, investigated as alkaline phosphatase inhibitors, have demonstrated the dynamic stability of the ligand-enzyme complex. tandfonline.com The simulations, often run for 100 nanoseconds or more, show how the network of hydrogen bonds and hydrophobic interactions evolves over time. mdpi.com Analysis of these dynamic trajectories can reveal crucial water-mediated interactions and conformational changes in the protein upon ligand binding. nih.gov For quinoline derivatives targeting ATM kinase, MD simulations established the stability of the interactions involved, confirming their potential as selective inhibitors. mdpi.com This type of analysis would be invaluable for understanding the true binding nature of 5-bromo-8-methoxyquinolin-2(1H)-one with a potential biological target.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is employed to predict a wide range of molecular properties, including geometries, reaction energies, and electronic distribution.

DFT studies on various quinoline derivatives have been conducted to understand their structural and electronic properties. rsc.orgnih.gov These calculations can optimize the molecular geometry and determine key electronic descriptors. A critical aspect of DFT analysis is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap implies high stability and low reactivity, while a smaller gap suggests the molecule is more polarizable and reactive. rsc.org

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its reactivity, stability, and intermolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing the electronic characteristics of molecules like this compound.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. schrodinger.comreddit.com

Interactive Data Table: HOMO-LUMO Energy Gaps of Related Quinoline Derivatives

Compound/Derivative ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Quinoline-6.646-1.8164.83 chemicalbook.com
Quinolone-Triazole DerivativesVariesVariesSignificant descriptor for antibacterial activity researchgate.net
2,3-diaryl quinolinesVariesVaries~4.34 - 4.46 mdpi.com

Molecular Electrostatic Potential (MEP): The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For quinolinone derivatives, the MEP surface typically shows negative potential around the carbonyl oxygen and the nitrogen atom, indicating their role as hydrogen bond acceptors. nih.gov In this compound, the bromine atom would also contribute to the electrostatic potential, likely creating a region of positive potential (a σ-hole) on the halogen atom, which could participate in halogen bonding. The methoxy (B1213986) group, with its oxygen atom, would also present a region of negative potential. Understanding the MEP is crucial for predicting how the molecule might interact with biological targets.

Prediction of Spectroscopic Properties in Relation to Molecular Structure

Computational methods can accurately predict spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are highly dependent on the molecular structure and can be used to confirm the identity and purity of a synthesized compound.

DFT calculations have been successfully employed to simulate the vibrational frequencies (IR spectra) of quinoline derivatives. nih.gov The calculated spectra can be compared with experimental data to assign the characteristic vibrational modes. For this compound, characteristic IR peaks would be expected for the C=O stretching of the quinolinone ring, the C-O stretching of the methoxy group, and vibrations associated with the substituted aromatic system.

Similarly, NMR chemical shifts can be predicted using computational methods. mdpi.com The calculated 1H and 13C NMR spectra would be influenced by the electronic environment of each nucleus, which is in turn affected by the bromo and methoxy substituents. For example, the bromine atom would likely cause a downfield shift for the adjacent protons, while the methoxy group would cause an upfield shift for its protons and the neighboring aromatic protons.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics

QSAR and chemoinformatics are powerful computational tools used in drug discovery to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed to predict the biological activity of new or untested compounds based on their molecular descriptors. These descriptors can be electronic, steric, hydrophobic, or topological in nature. For quinolinone derivatives, QSAR studies have been instrumental in identifying key structural features responsible for their biological activities.

Several studies have focused on developing QSAR models for the antibacterial activity of quinolone and quinolinone derivatives. nih.govfrontiersin.orgtandfonline.comnih.govnih.gov These models often highlight the importance of descriptors such as the HOMO-LUMO energy gap, dipole moment, and specific atomic charges in determining the antibacterial potency. researchgate.nettandfonline.com For example, a QSAR study on quinolone-triazole derivatives identified the partial charge on the carbonyl oxygen and the HOMO-LUMO energy gap as crucial for activity against P. aeruginosa. researchgate.net Such models can guide the synthesis of new derivatives of this compound with potentially enhanced antibacterial properties.

Interactive Data Table: QSAR Studies on Quinoline/Quinolinone Derivatives

ActivityCompound ClassKey DescriptorsReference
AntibacterialQuinolone-Triazole DerivativesPartial atomic charges, HOMO-LUMO energy gap, logP researchgate.net
AntimycobacterialQuinolone DerivativesTopostructural, topochemical, and 3-D geometrical indices frontiersin.org
AntibacterialPyrimido-Isoquinolin-QuinonesSteric, electronic, and hydrogen-bond acceptor properties nih.gov

Virtual Screening and Lead Optimization through Computational Filtering

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. tandfonline.comresearchgate.net This approach significantly reduces the time and cost associated with experimental high-throughput screening.

For a compound like this compound, a virtual screening campaign could be initiated by building a library of its analogs with diverse substitutions. These compounds would then be computationally docked into the active site of a target protein. The docking scores, along with an analysis of the binding interactions, would help in prioritizing compounds for synthesis and biological testing.

Computational filtering is an essential part of lead optimization. After identifying initial "hits" from virtual screening, these compounds are further filtered based on their physicochemical properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This filtering helps in selecting compounds with better drug-like characteristics, increasing the chances of success in later stages of drug development. For instance, a virtual screening of a quinoline-derived library was used to identify potential inhibitors of SARS-CoV-2 proteins. tandfonline.comresearchgate.net

Advanced Applications in Chemical Biology and Material Science

Development of Fluorescent Probes and Chemosensors

The inherent photophysical properties of the quinoline (B57606) nucleus make it an excellent fluorophore for the design of chemosensors. The strategic placement of substituents on the quinoline ring can modulate its fluorescence in response to specific analytes, forming the basis for highly selective and sensitive detection methods.

Detection of Metal Ions (e.g., Copper (II) ions)

While direct studies detailing the use of 5-bromo-8-methoxyquinolin-2(1H)-one as a fluorescent probe for copper (II) ions are not extensively documented in publicly available research, the broader class of quinoline-based derivatives has demonstrated significant promise in this area. For instance, a quinoline-based fluorescent probe has been developed for the selective detection of copper ions, exhibiting a notable fluorescence enhancement and a significant bathochromic shift of approximately 35 nm upon binding with Cu²⁺. mdpi.com This particular sensor showed a detection limit of 1.03 μM and a binding constant of 1.37 × 10⁴ M⁻¹, indicating stable complex formation. mdpi.com Another study on a quinoline derivative, 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate (QEt), demonstrated its capability to selectively detect Cu²⁺ with a limit of detection (LOD) of 0.66µM. These examples underscore the potential of the bromo-substituted quinoline framework, suggesting that This compound could be a valuable precursor for developing new copper ion sensors.

Design Principles for Quinolone-Based Chemo-Fluorogenic Receptors

The design of effective quinolone-based chemo-fluorogenic receptors relies on several key principles that govern the interaction between the sensor molecule and the target analyte. These principles often involve modulating the electronic properties of the fluorophore upon analyte binding, leading to a measurable change in the fluorescence signal. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).

In the context of quinoline-based sensors, the nitrogen atom of the quinoline ring and an adjacent coordinating group can form a chelating cavity for metal ions. researchgate.net The binding of a metal ion to this cavity can restrict the rotation of certain bonds or alter the electronic distribution within the molecule, thereby enhancing the fluorescence quantum yield (CHEF effect). Alternatively, the interaction can disrupt a pre-existing PET process, where an electron-rich part of the molecule quenches the fluorescence of the quinoline fluorophore. Upon binding to a metal ion, this quenching process is inhibited, leading to a "turn-on" fluorescence response. The substituents on the quinoline ring, such as the bromo and methoxy (B1213986) groups in This compound , can significantly influence the selectivity and sensitivity of the sensor by modifying the electronic properties of the fluorophore and the binding affinity of the receptor site.

Role as Building Blocks in Complex Organic Synthesis

The chemical reactivity of This compound makes it a valuable starting material for the synthesis of more complex and functionally diverse molecules. The presence of the bromine atom, in particular, offers a handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of intricate molecular architectures.

Precursors for Polyfunctionalized Heterocyclic Systems

The bromo-substituted quinoline core of This compound serves as a versatile platform for the synthesis of polyfunctionalized heterocyclic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to introduce new carbon-carbon bonds at the 5-position of the quinoline ring. For example, studies on related 3-bromoquinolin-2(1H)-ones have demonstrated their successful use in palladium-catalyzed C-H functionalization reactions with various azoles to produce 3-(heteroaryl)quinolin-2(1H)-ones. iaea.org Similarly, the synthesis of pyrazolo[4,3-c]quinolin-4(5H)-ones has been achieved from 2,4-dichloroquinoline-3-carbonitrile, showcasing the utility of halogenated quinolines in constructing fused heterocyclic systems. researchgate.net These examples highlight the synthetic potential of the bromine atom in This compound for creating novel and complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Ligands in Coordination Chemistry and Catalysis

Quinolone derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. mdpi.com The nitrogen atom of the quinoline ring and the carbonyl oxygen of the quinolinone moiety in This compound can act as a bidentate chelating ligand. The formation of such metal complexes can have a profound impact on the properties of both the ligand and the metal ion, leading to applications in catalysis, sensing, and medicine.

Research on related 8-hydroxyquinoline (B1678124) derivatives has shown that they are excellent ligands for a wide range of metal ions, forming stable complexes that can be used in various applications, including the extraction of metals. researchgate.net Metal complexes of quinolone antibiotics, for instance, have been extensively studied and have shown potential applications in the development of new therapeutic agents. mdpi.com While specific catalytic applications of metal complexes derived from This compound are yet to be reported, the established coordination ability of the quinolone scaffold suggests a promising avenue for future research in this area. The electronic and steric properties of the bromo and methoxy substituents could influence the stability and catalytic activity of the resulting metal complexes.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility

The accessibility of 5-bromo-8-methoxyquinolin-2(1H)-one and its analogues is crucial for extensive biological evaluation. Current synthetic routes can be built upon to develop more efficient, cost-effective, and scalable methods.

Future research could focus on:

Palladium-catalyzed cross-coupling reactions: These reactions have proven effective for the combinatorial development of structurally diverse quinoline-based fluorophores and could be adapted for the synthesis of this compound derivatives. researchgate.net

C-H functionalization: Direct C-H functionalization reactions are an important area of development in organic synthesis. researchgate.net Exploring these methods for the quinoline (B57606) core could provide more direct and atom-economical routes to derivatives.

Flow chemistry: Implementing continuous flow processes could enhance the safety, efficiency, and scalability of the synthesis, making the compound more readily available for research purposes.

Photochemical reactions: The use of photochemical methods, such as those used to convert aryl azides to 3H-azepines, could open up new pathways for synthesizing novel quinoline derivatives. researchgate.net

A study on the bromination of 8-substituted quinolines revealed that 8-methoxyquinoline (B1362559) furnishes 5-bromo-8-methoxyquinoline (B186703) as the sole product, indicating a regioselective process that could be optimized for higher yields. researchgate.net Further investigation into the reaction conditions and catalysts could lead to even more efficient synthetic protocols.

Identification of Undiscovered Biological Targets and Mechanisms for this compound

While quinoline derivatives are known for a broad spectrum of biological activities, including anticancer and antimicrobial properties, the specific biological targets and mechanisms of action for this compound remain largely unexplored. researchgate.net

Future research should aim to:

Screen against diverse target classes: The compound should be screened against a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.

Chemical proteomics: This approach can be used for the specific labeling of endogenous proteins in complex biological mixtures, helping to identify direct binding partners of the compound. researchgate.net

Phenotypic screening: High-content screening in various cell lines can reveal unexpected biological activities and provide clues about the compound's mechanism of action.

Mechanism of action studies: Once a biological activity is identified, detailed studies should be conducted to elucidate the precise molecular mechanism, including effects on signaling pathways and gene expression.

For example, some quinoline derivatives have been designed as selective C-RAF kinase inhibitors with potent anticancer activity. nih.gov Investigating whether this compound or its derivatives exhibit similar activity could be a fruitful area of research.

Integration of Artificial Intelligence and Machine Learning in Quinoline Derivative Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govyoutube.com These technologies can be powerfully applied to the design of novel quinoline derivatives based on the this compound scaffold.

Key applications of AI and ML include:

Predictive modeling: ML models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of new quinoline derivatives, guiding the selection of the most promising candidates for synthesis. researchgate.netnih.gov

Generative models: Generative adversarial networks (GANs) can be used to design novel molecular structures with desired properties, expanding the chemical space of potential quinoline-based drugs. researchgate.net

Structure-based drug design: AI can enhance the accuracy of molecular docking and simulations, providing deeper insights into the binding interactions between quinoline derivatives and their biological targets. nih.gov

High-throughput virtual screening: AI-powered virtual screening can efficiently screen vast libraries of virtual compounds to identify those with the highest probability of being active. nih.gov

A machine learning model has been developed to predict the reactive site of electrophilic aromatic substitution with high accuracy, which could be instrumental in designing regioselective syntheses of quinoline derivatives. researchgate.net

Development of Advanced Probes for Biological System Investigations

Fluorescent probes are indispensable tools for visualizing biological processes in living cells. nih.gov The quinoline scaffold is an excellent starting point for the development of such probes due to its inherent fluorescent properties. researchgate.net

Future efforts in this area could involve:

Rational design of fluorescent probes: By modifying the this compound structure, it may be possible to create probes that respond to specific biological analytes or changes in the cellular environment, such as pH or the presence of metal ions. researchgate.net

Multi-photon fluorescent probes: These probes offer advantages for deep tissue imaging due to lower autofluorescence and phototoxicity. researchgate.net Synthesizing multi-photon probes based on the quinolinone core could enable advanced in vivo imaging applications.

Bioluminescent probes: Engineering luciferin (B1168401) analogs with a quinoline ring has been shown to produce bathochromic shifts in emission, which is advantageous for in vivo imaging. nih.gov This strategy could be applied to develop novel bioluminescent probes.

Chemical toolsets: A collection of probes derived from this compound could be developed to investigate a specific biological question from multiple angles. mskcc.org

Addressing Specific Research Gaps Identified in Existing Literature

A thorough review of the existing literature on quinoline derivatives reveals several research gaps that could be addressed using this compound as a starting point.

These gaps include:

Understanding structure-activity relationships (SAR): While many quinoline derivatives have been synthesized and tested, a comprehensive understanding of how structural modifications impact biological activity is often lacking. Systematic derivatization of this compound and subsequent biological evaluation could provide valuable SAR data.

Exploring novel therapeutic areas: The majority of research on quinoline derivatives has focused on cancer and infectious diseases. Investigating the potential of this compound in other areas, such as neurodegenerative diseases or metabolic disorders, could lead to new therapeutic applications. For instance, quinoline-O-carbamate derivatives have been designed as multifunctional agents for Alzheimer's disease. researchgate.net

Investigating drug resistance mechanisms: For quinoline-based drugs that are already in use, understanding the mechanisms of drug resistance is crucial. This compound could be used as a tool to study these mechanisms and design next-generation compounds that can overcome resistance.

Q & A

Q. What are the optimal synthetic routes for 5-bromo-8-methoxyquinolin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and methoxylation of a quinolin-2(1H)-one precursor. A two-step approach is recommended:

Bromination : Use N-bromosuccinimide (NBS) in acetic acid under reflux (80–90°C) to introduce the bromine atom at the 5-position .

Methoxylation : Employ a nucleophilic substitution reaction with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 110°C for 8–12 hours to install the methoxy group at the 8-position .

  • Key Variables : Temperature, solvent polarity, and catalyst choice (e.g., CuI for Ullmann-type couplings) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for removing unreacted intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to bromine’s deshielding effect) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 268.9974 for C10H8BrNO2) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Intermediate Research Questions

Q. What strategies are effective for modifying the quinolinone core to enhance solubility without compromising bioactivity?

  • Methodological Answer : Introduce hydrophilic groups at non-critical positions:
  • N-Alkylation : React with chloroacetone or 2-bromoethanol to add hydroxyl or ketone moieties at the 1-position .
  • PEGylation : Attach polyethylene glycol (PEG) chains via Mitsunobu reactions, maintaining the bromine and methoxy groups for target binding .
  • Solubility Testing : Use shake-flask methods in PBS (pH 7.4) or DMSO/PBS mixtures, monitored by UV-Vis spectroscopy .

Q. How can researchers design assays to evaluate the antimicrobial potential of this compound?

  • Methodological Answer : Follow standardized protocols:
  • MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin .
  • Time-Kill Studies : Incubate at 2× MIC and aliquot samples at 0, 4, 8, and 24 hours for colony counting .
  • Mechanistic Probes : Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance pathways .

Advanced Research Questions

Q. How can conflicting data on this compound’s anticancer activity across studies be resolved?

  • Methodological Answer : Systematically evaluate variables:
  • Cell Line Specificity : Test across panels (e.g., NCI-60) to identify responsive lineages (e.g., breast MCF-7 vs. lung A549) .
  • Apoptosis Assays : Use Annexin V/PI staining and caspase-3 activation to differentiate mechanisms from necrosis .
  • Structural Analog Comparison : Compare with 6-bromo-4,4-dimethyl derivatives to isolate the role of the methoxy group .

Q. What computational methods predict the binding interactions of this compound with biological targets?

  • Methodological Answer : Combine docking and dynamics simulations:
  • Molecular Docking (AutoDock Vina) : Screen against kinases (e.g., EGFR) or DNA topoisomerases using PDB structures (e.g., 1M17) .
  • MD Simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å acceptable) .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features using Schrödinger’s Phase .

Data Contradiction Analysis

Q. Why do some studies report high CYP450 inhibition while others show negligible effects?

  • Methodological Answer : Investigate experimental variables:
  • Enzyme Isoforms : Test against CYP3A4, CYP2D6, and CYP2C9 using fluorogenic substrates (e.g., Vivid® kits) .
  • Metabolite Screening : Use LC-MS/MS to identify reactive intermediates (e.g., quinone methides) that may cause time-dependent inhibition .
  • Species Differences : Compare human liver microsomes vs. rat hepatocytes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.